4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H11BrN2S and a molecular weight of 223.13 . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide are not detailed, thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .Physical And Chemical Properties Analysis
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a solid at room temperature . Its InChI string isBr.CCc1nc(N)sc1C
.
Scientific Research Applications
Molluscicidal Properties
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide derivatives have been explored for their molluscicidal properties. A study demonstrated the use of ethyl chloroformate/DMF mixture for facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield various derivatives. These compounds were screened for activity against intermediate hosts of schistosomiasis, indicating potential in controlling snail populations that are vectors for this disease (El-bayouki & Basyouni, 1988).
Synthesis of Thiazole Derivatives
Thiazole derivatives, including 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide, have been synthesized using various methods. Studies have explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles and novel 2-amino-1,3-thiazole-5-carboxylates, showcasing the versatility and broad applicability of these compounds in chemical synthesis (Boy & Guernon, 2005); (Baker & Williams, 2003).
Chiral Crystal Formation
Research has shown that the hydrobromide of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can synthesize chiral crystals. These crystals display mirror-image circular dichroism (CD) spectra, indicating potential applications in areas requiring chiral-specific compounds (Hu & Cao, 2011).
Corrosion Inhibition
This compound has been investigated for its corrosion inhibition properties, particularly for preventing the corrosion of metals like AA6061 alloy in acidic environments. The efficiency of this compound as a mixed-type inhibitor increases with concentration and temperature, suggesting its use in industrial applications (Raviprabha & Bhat, 2019).
Antimicrobial Properties
The derivatives of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide have been synthesized and tested for their antimicrobial properties. These compounds showed activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Molecular Structure Investigation
The molecular and electronic structures of 4-Ethyl-5-methyl-1,3-thiazol-2-amine derivatives have been extensively studied. These investigations provide valuable insights into the properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Özdemir et al., 2009).
Hypoglycemic Agents
Some derivatives of 4-Ethyl-5-methyl-1,3-thiazol-2-amine have been evaluated as dual-action hypoglycemic agents, showing potential for treating conditions like diabetes by activating glucokinase and PPARγ (Song et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-5-methyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.BrH/c1-3-5-4(2)9-6(7)8-5;/h3H2,1-2H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXRKBHLXLGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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